

# Independent Verification of Nirsevimab's Therapeutic Potential for RSV Prevention

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

Nirsevimab, an extended half-life monoclonal antibody, has emerged as a significant preventative measure against Respiratory Syncytial Virus (RSV) infection in infants. Marketed under the brand name Beyfortus, its development and approval have been supported by a series of clinical trials, with the **MELODY** Phase III trial being a pivotal study. This guide provides an objective comparison of nirsevimab's performance with its primary alternative, palivizumab, supported by experimental data from key clinical studies.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the **MELODY** and other relevant clinical trials for nirsevimab and palivizumab.

Table 1: Efficacy of Nirsevimab in Preventing Medically Attended RSV-Associated Lower Respiratory Tract Infection (LRTI)



| Trial        | Patient<br>Population                                       | Nirsevimab<br>Efficacy (vs.<br>Placebo) | Absolute Risk<br>Reduction | Number<br>Needed to<br>Treat (NNT) |
|--------------|-------------------------------------------------------------|-----------------------------------------|----------------------------|------------------------------------|
| MELODY Phase | Healthy late preterm and term infants (≥35 weeks gestation) | 74.5%                                   | 3.9%                       | 26                                 |
| Phase IIb    | Healthy preterm infants (29 to <35 weeks gestation)         | 70.1%                                   | 7.8%                       | 13                                 |

Table 2: Comparison of Nirsevimab and Palivizumab

| Feature                                         | Nirsevimab (Beyfortus)                                                                                                                                                                 | Palivizumab (Synagis)                                                                                                     |
|-------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Drug Class                                      | Monoclonal Antibody (IgG1к)                                                                                                                                                            | Monoclonal Antibody (IgG1κ)                                                                                               |
| Target                                          | Prefusion conformation of the RSV F protein                                                                                                                                            | A site on the RSV F protein                                                                                               |
| Half-life                                       | ~60 days                                                                                                                                                                               | ~20 days                                                                                                                  |
| Dosing                                          | Single dose for the RSV season                                                                                                                                                         | Monthly injections (up to 5) for the RSV season                                                                           |
| Indication                                      | All infants born during or<br>entering their first RSV season;<br>Children up to 24 months of<br>age who remain vulnerable to<br>severe RSV disease through<br>their second RSV season | Preterm infants, infants with chronic lung disease of prematurity or hemodynamically significant congenital heart disease |
| Efficacy (vs. Placebo) in High-<br>Risk Infants | 78.4% (Phase II/III MEDLEY)                                                                                                                                                            | ~55% (IMpact-RSV Trial)                                                                                                   |

## **Experimental Protocols**



### **MELODY Phase III Trial Methodology**

The **MELODY** trial was a randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of a single intramuscular dose of nirsevimab for the prevention of medically attended RSV-associated lower respiratory tract infection (LRTI) in healthy late preterm and term infants.

**Experimental Workflow:** 









Click to download full resolution via product page

• To cite this document: BenchChem. [Independent Verification of Nirsevimab's Therapeutic Potential for RSV Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256881#independent-verification-of-melody-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com